1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
Description
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-[2-(3-amino-4-bromopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H14BrN3O/c10-7-6-13(12-8(7)11)5-4-9(14)2-1-3-9/h6,14H,1-5H2,(H2,11,12) |
InChI Key |
NDUIADMONIQGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C(=N2)N)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-1H-pyrazol-5-amine
This intermediate is a crucial building block. One documented procedure involves the reaction of 5-amino-3-bromo-1H-pyrazole with various reagents under reflux in acetic acid to afford high yields of substituted pyrazole derivatives:
The reaction typically uses acetic acid as solvent and proceeds under reflux to ensure complete conversion. Purification is achieved by filtration and chromatography.
Functionalization via Alkylation or Esterification
The pyrazole amine can be further functionalized by reaction with alkyl halides or esters to introduce the ethyl linker:
These steps are critical for introducing the ethyl chain that will link to the cyclobutanol moiety.
Coupling to Cyclobutan-1-ol
The final step involves attaching the ethyl-linked pyrazole to cyclobutan-1-ol. While direct literature on this exact coupling is scarce, analogous methods can be inferred from similar pyrazole-cyclobutanol derivatives:
- Use of base catalysts such as cesium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) at elevated temperatures (~125 °C) to facilitate nucleophilic substitution or alkylation.
- Purification by silica gel chromatography with solvents like dichloromethane/methanol mixtures.
| Yield (g) | Reaction Conditions | Notes |
|---|---|---|
| 2 g | Cs2CO3 in DMF at 125 °C for 2 h | Reaction of 3-bromo-1H-pyrazol-5-amine with ethyl-3-ethoxyacrylate; yellow solid obtained |
This method likely parallels the coupling step for the cyclobutanol derivative, where the hydroxyl group or a suitably activated cyclobutanol derivative reacts with the ethyl-pyrazole intermediate.
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic proton signals for pyrazole NH, amino groups, and cyclobutanol protons confirm structure.
- Mass Spectrometry (MS-ESI) : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~284 for bromo-pyrazole derivatives).
- Chromatography : Silica gel chromatography with ethyl acetate/methanol or dichloromethane/methanol solvent systems used for purification.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The choice of solvent and base is critical for achieving good yields, especially in the coupling steps.
- Reflux in acetic acid is a preferred condition for pyrazole ring functionalization due to its ability to dissolve both organic and inorganic reagents.
- Purification by silica gel chromatography is essential to isolate the pure compound, given the complexity of side reactions.
- The bromo substituent on the pyrazole ring serves as a handle for further functionalization or coupling reactions.
- The amino group on the pyrazole must be protected or carefully managed to avoid side reactions during alkylation.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated products.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
The compound 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and agriculture.
Structure and Composition
- Molecular Formula : C10H14BrN3O
- Molecular Weight : 273.14 g/mol
- IUPAC Name : this compound
The compound features a cyclobutane ring, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The introduction of the bromo substituent enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Research has shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, making them valuable in targeted cancer therapies.
Antimicrobial Properties : The amino and bromo groups in the structure suggest potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, including resistant strains, making this compound a candidate for further exploration in antibiotic development.
Materials Science
Polymer Chemistry : The cyclobutanol moiety can be utilized in the synthesis of novel polymers. Its ability to undergo ring-opening reactions makes it a useful building block for creating materials with specific mechanical properties. Research into polymer composites incorporating such compounds has shown enhanced thermal stability and mechanical strength.
Agricultural Applications
Pesticide Development : Given the biological activity of similar pyrazole compounds, there is potential for developing new pesticides based on this structure. The compound's ability to affect enzyme pathways in pests could lead to effective agricultural solutions that minimize environmental impact while maximizing crop protection.
Case Study 1: Anticancer Research
A study published in European Journal of Medicinal Chemistry explored various pyrazole derivatives, including those similar to this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting pathways for further drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted by the Brazilian Journal of Pharmaceutical Sciences demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino group in enhancing bioactivity .
Case Study 3: Polymer Applications
A review in Macromolecular Chemistry and Physics discussed the use of cyclobutane derivatives in creating novel polymeric materials with enhanced properties. The incorporation of such compounds was shown to improve thermal stability and mechanical properties significantly .
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and bromo substituents on the pyrazole ring allow it to form hydrogen bonds and halogen interactions with enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Key Observations:
This contrasts with the ethyl ester in , which increases lipophilicity, and the cyclopropylacetamide in , which adds rigidity and hydrogen-bonding diversity through the amide group. The ethyl linker in the target compound provides moderate flexibility compared to the butanoate chain in or the acetamide in .
Halogen and Hydrogen Bonding: All three compounds share the 3-amino-4-bromo-pyrazole core, enabling bromine-mediated halogen bonding and amino-group hydrogen bonding. However, the hydroxyl group in the target compound may enhance solubility in polar solvents relative to the ester or amide derivatives.
Molecular Weight and Complexity :
- The compounds exhibit similar molecular weights (~259–276 g/mol), but differences in functional groups significantly alter their physicochemical properties. For instance, the ester in may reduce aqueous solubility compared to the hydroxyl or amide groups in the other compounds.
Biological Activity
The compound 1-[2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.11 g/mol. The compound features a cyclobutane ring connected to a pyrazole moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various bacterial strains, possibly due to the presence of the bromine atom and the amino group in its structure.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation.
Pharmacological Effects
Several studies have reported on the pharmacological effects of this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments conducted on several cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent.
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties showed that treatment with the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages. This suggests that it may be beneficial in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
